
2-(4-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide
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Overview
Description
2-(4-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide is a synthetic organic compound that features both indole and quinoline moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis or other methods.
Bromination: The indole ring is then brominated at the 4-position using bromine or N-bromosuccinimide (NBS).
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through Skraup synthesis or other methods.
Coupling Reaction: The brominated indole and quinoline derivatives are coupled using a suitable linker, such as acetamide, under appropriate conditions (e.g., using a base like potassium carbonate in a polar solvent).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or quinoline rings.
Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups at the 4-position of the indole ring.
Scientific Research Applications
2-(4-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with indole and quinoline structures can interact with various molecular targets, such as enzymes, receptors, or DNA. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide
- 2-(4-fluoro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide
- 2-(4-methyl-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide
Uniqueness
The presence of the bromine atom at the 4-position of the indole ring may confer unique reactivity and biological activity compared to other halogenated or substituted analogs. This could affect its binding affinity, selectivity, and overall pharmacological profile.
Biological Activity
2-(4-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide is a synthetic organic compound notable for its unique structural features, which include an indole and a quinoline moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The presence of a bromine atom in the indole ring is believed to influence its chemical reactivity and biological efficacy.
Anticancer Properties
Research indicates that compounds containing both indole and quinoline structures often exhibit significant anticancer properties. Preliminary studies suggest that this compound may interact with various molecular targets such as enzymes or receptors involved in cancer pathways, leading to potential antitumor effects.
A comparative study of similar compounds showed that halogenated indoles can exhibit substantial antitumor activity, particularly against lung cancer cell lines like A549. For example, compounds with bromine substitutions demonstrated enhanced cytotoxicity compared to their non-halogenated counterparts .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent . Compounds with indole and quinoline derivatives have been reported to possess antibacterial and antifungal activities. In vitro studies have indicated that similar derivatives exhibit activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus .
The mechanism underlying the biological activity of this compound may involve several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.
- Receptor Modulation : It may modulate receptors involved in signaling pathways that regulate cell survival and apoptosis.
Study on Antitumor Activity
In a study evaluating the anticancer properties of various derivatives, this compound was tested against A549 lung adenocarcinoma cells. The results indicated a significant reduction in cell viability at concentrations higher than 50 µM, suggesting its potential as a lead compound for further development in cancer therapeutics.
Study on Antimicrobial Activity
Another study focused on the antimicrobial properties of similar quinoline derivatives found that compounds with structural similarities to this compound exhibited effective inhibition against various strains of bacteria, including resistant strains.
Properties
Molecular Formula |
C19H14BrN3O |
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Molecular Weight |
380.2 g/mol |
IUPAC Name |
2-(4-bromoindol-1-yl)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C19H14BrN3O/c20-15-5-1-8-18-13(15)9-11-23(18)12-19(24)22-17-7-2-6-16-14(17)4-3-10-21-16/h1-11H,12H2,(H,22,24) |
InChI Key |
URGWOYOWKDUWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CN3C=CC4=C3C=CC=C4Br |
Origin of Product |
United States |
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